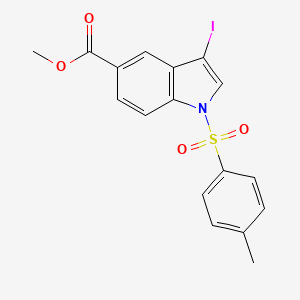

methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-iodo-1-(4-methylphenyl)sulfonylindole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14INO4S/c1-11-3-6-13(7-4-11)24(21,22)19-10-15(18)14-9-12(17(20)23-2)5-8-16(14)19/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFRUMVLOINLHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)C(=O)OC)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14INO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure-Activity Relationship of N-tosyl-3-iodoindoles

Introduction: The Enduring Significance of the Indole Scaffold in Medicinal Chemistry

The indole ring system, a privileged heterocyclic scaffold, stands as a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products and therapeutically significant agents.[1] Its unique bicyclic structure, comprising a fused benzene and pyrrole ring, offers a versatile template for chemical modification, enabling the fine-tuning of electronic and steric properties to achieve desired biological activities.[1] The indole nucleus is integral to the function of essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin, highlighting its inherent biocompatibility and importance in physiological processes.[2] Consequently, indole derivatives have been extensively explored and developed as potent agents for a wide range of therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory treatments.[3][4] This guide will provide an in-depth exploration of a specific, synthetically versatile, and biologically promising class of indoles: N-tosyl-3-iodoindoles.

Core Rationale: Unlocking Therapeutic Potential Through N-Tosyl and 3-Iodo Substitution

The strategic functionalization of the indole scaffold at the N1 and C3 positions offers a powerful approach to modulate its pharmacological profile. The introduction of an N-tosyl group and a C3-iodo substituent creates a unique combination of properties that are highly advantageous in drug discovery and development.

The N-tosyl group serves a dual purpose. Primarily, it functions as a robust electron-withdrawing protecting group for the indole nitrogen. This protection is often crucial for directing subsequent chemical transformations at other positions of the indole ring and can be instrumental in achieving high yields and regioselectivity in synthetic pathways.[5] Beyond its role in synthesis, the tosyl moiety itself can significantly influence the biological activity of the parent indole. The steric bulk and electronic nature of the tosyl group can modulate binding interactions with biological targets and alter the pharmacokinetic properties of the molecule.[3] In some instances, the presence of an N-tosyl group has been shown to be essential for potent biological activity, while in others, it serves as a readily cleavable handle to liberate the free indole in a later synthetic step.

The 3-iodo substituent is a key functional group that dramatically enhances the synthetic utility of the indole scaffold. The carbon-iodine bond at the C3 position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings. This allows for the facile introduction of a diverse array of substituents at this critical position, enabling the systematic exploration of the structure-activity relationship (SAR). Furthermore, the iodine atom itself can participate in halogen bonding and other non-covalent interactions within a biological target's binding site, potentially contributing to enhanced potency and selectivity.

The combination of the N-tosyl and 3-iodo functionalities thus provides a powerful platform for the generation of diverse libraries of indole derivatives with significant potential for therapeutic applications.

Synthetic Strategies for N-tosyl-3-iodoindoles

The synthesis of N-tosyl-3-iodoindoles is typically achieved through a straightforward and efficient two-step process starting from commercially available indole.

Experimental Protocol: A Representative Synthesis

Step 1: N-Tosylation of Indole

-

To a solution of indole (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the indole is deprotonated to form the corresponding sodium salt.

-

To the resulting solution, add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in the same solvent dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-tosylindole.

Step 2: Iodination at the C3 Position

-

Dissolve the N-tosylindole (1.0 eq) in a suitable solvent such as DMF or dichloromethane (CH₂Cl₂).

-

Add N-iodosuccinimide (NIS, 1.1 eq) to the solution in one portion at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Once the reaction is complete, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude material by recrystallization or column chromatography to yield the final N-tosyl-3-iodoindole.

Structure-Activity Relationship (SAR) of Substituted N-tosyl-3-iodoindoles

While a comprehensive SAR study focused exclusively on the N-tosyl-3-iodoindole scaffold is not extensively documented in a single source, we can synthesize key insights from the broader literature on substituted indoles to guide drug design. The following sections delineate the anticipated impact of structural modifications at key positions.

Workflow for a Typical SAR Study

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

Substitutions on the Indole Benzene Ring (C4, C5, C6, and C7)

Modifications on the benzene portion of the indole ring are crucial for tuning the electronic properties and providing additional interaction points with the biological target.

-

Position C5: This is a common site for substitution. The introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., fluoro, nitro) can significantly impact activity. For instance, in a series of N-tosyl indole-based hydrazones evaluated for anti-breast cancer activity, substitutions on a phenyl ring attached to the hydrazone moiety showed that electron-withdrawing groups generally led to improved activity.[6] A similar trend can be anticipated for substitutions directly on the indole C5 position.

-

Other Positions (C4, C6, C7): While less commonly explored than C5, substitutions at these positions can influence the orientation of the molecule within a binding pocket. Steric hindrance can be a key factor, and the introduction of bulky groups may be detrimental to activity if the binding site is constrained.

Modifications of the N1-Tosyl Group

The nature of the arylsulfonyl group at the N1 position can be varied to probe the SAR.

-

Substitution on the Tosyl Phenyl Ring: The para-methyl group of the tosyl moiety can be replaced with other substituents (e.g., -H, -Cl, -NO₂) to modulate the electronic nature of the sulfonyl group. This, in turn, can affect the electron density of the indole ring and the strength of any hydrogen bonds the sulfonyl oxygens may form.

-

Replacement of the Tosyl Group: While the tosyl group is a common choice, other sulfonyl groups (e.g., benzenesulfonyl, methanesulfonyl) can be employed. This allows for an assessment of the importance of the aromatic ring of the tosyl group for activity.

Transformations at the C3 Position

The 3-iodo group serves as a versatile handle for introducing a wide array of substituents through cross-coupling reactions.

-

Aryl and Heteroaryl Groups: The introduction of various aryl and heteroaryl moieties via Suzuki coupling can lead to compounds with enhanced potency. The electronic and steric properties of these appended rings can be systematically varied to optimize interactions with the target protein. For example, in a study of 3-aroylindoles as antimitotic agents, substitutions on the aroyl ring at the C3 position significantly influenced activity.[7]

-

Alkynyl Groups: Sonogashira coupling can be used to install alkynyl groups at C3. The linear geometry of the alkyne can act as a rigid linker to probe specific regions of a binding site.

-

Alkenyl Groups: Heck coupling allows for the introduction of alkenyl substituents, providing another avenue for exploring the SAR.

Quantitative SAR Data Summary

The following table summarizes general trends observed in the literature for substituted indoles, which can be extrapolated to the N-tosyl-3-iodoindole scaffold.

| Position of Modification | Type of Substituent | General Effect on Biological Activity (e.g., Anticancer) |

| Indole C5 | Electron-withdrawing (e.g., -F, -Cl, -NO₂) | Often increases potency |

| Electron-donating (e.g., -OCH₃, -CH₃) | Variable, can increase or decrease activity depending on the target | |

| N1-Tosyl | Electron-withdrawing group on tosyl ring | May enhance activity by increasing the electrophilicity of the indole |

| Bulky substituent on tosyl ring | May decrease activity due to steric hindrance | |

| C3 (via iodo) | Aromatic/Heteroaromatic rings | Potency is highly dependent on the specific ring system and its substitution |

| Flexible alkyl chains | Can provide conformational flexibility to optimize binding |

Mechanistic Insights

The biological activity of N-tosyl-3-iodoindoles is intrinsically linked to their ability to interact with specific biological targets. While the precise mechanism of action will vary depending on the specific compound and its target, molecular docking studies and biological assays have provided valuable insights into their potential modes of action.

For example, in a study of N-tosyl indole-based hydrazones as anti-breast cancer agents, molecular docking suggested that these compounds could bind to the ATP-binding site of the epidermal growth factor receptor (EGFR).[6] The N-tosylindole moiety occupied a hydrophobic pocket, while the hydrazone linker and its substituent formed key hydrogen bonds and other interactions with the protein.

Plausible Mechanism of Action: Enzyme Inhibition

Caption: Plausible binding interactions of an N-tosyl-3-iodoindole with an enzyme active site.

Conclusion

The N-tosyl-3-iodoindole scaffold represents a highly promising and synthetically tractable platform for the discovery and development of novel therapeutic agents. The strategic interplay between the N-tosyl group, which modulates electronic properties and can be crucial for activity, and the 3-iodo substituent, which serves as a versatile handle for extensive diversification, provides medicinal chemists with a powerful toolkit for SAR exploration. By systematically modifying the indole core and leveraging the synthetic versatility of the 3-iodo group, it is possible to fine-tune the pharmacological profile of these compounds to achieve high potency and selectivity against a range of biological targets. Further investigation into the SAR of this promising class of molecules is warranted and holds the potential to deliver the next generation of innovative medicines.

References

-

MDPI. (2024, July 26). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Available from: [Link]

-

Beilstein, J. O. (2011, June 16). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. Available from: [Link]

-

Wiley Online Library. (n.d.). Recent Update on Alkylation of Indole and Its Derivatives Using N‐Tosylhydrazone. Available from: [Link]

-

SpringerLink. (2020, May 12). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Available from: [Link]

-

PubMed. (2024, January 5). Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization. Available from: [Link]

-

Nature. (2025, October 13). In-vitro and in-silico study to assess anti breast cancer potential of N-tosyl-indole based hydrazones. Available from: [Link]

-

PubMed. (2025, January 15). Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. Available from: [Link]

-

Pharmatutor. (2017, August 30). Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Available from: [Link]

-

ResearchGate. (2025, August 6). Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory and analgesic agents | Request PDF. Available from: [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. Available from: [Link]

-

SciELO. (2016). Synthesis of some novel enzyme inhibitors and antibacterial agents derived from 5-(1-(4-tosyl)piperidin-4-yl). Available from: [Link]

-

ResearchGate. (2022, April 30). (PDF) Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). Available from: [Link]

-

MDPI. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Preparation of 3-Iodoquinolines from N-Tosyl-2-propynylamines with Diaryliodonium Triflate and N-Iodosuccinimide. Available from: [Link]

-

ACS Publications. (n.d.). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. Available from: [Link]

-

PubMed. (2007, June 1). Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory and analgesic agents. Available from: [Link]

-

PMC. (n.d.). Biomedical Importance of Indoles. Available from: [Link]

-

MDPI. (2021, November 3). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Available from: [Link]

-

Royal Society of Chemistry. (2021, January 8). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. Available from: [Link]

-

ResearchGate. (n.d.). Application of current method to synthesis of biologically active N-alkylated indole derivative. Available from: [Link]

-

PubMed. (2006, October 15). Structure-activity relationship studies of 3-aroylindoles as potent antimitotic agents. Available from: [Link]

-

MDPI. (2021, December 21). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In-vitro and in-silico study to assess anti breast cancer potential of N-tosyl-indole based hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship studies of 3-aroylindoles as potent antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of Methyl 3-Iodo-1-Tosylindole in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Indole Scaffold and the Rise of a Privileged Reagent

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and clinical candidates.[1][2][3] Its versatile biological activity is well-documented, with indole derivatives demonstrating efficacy as anticancer, antiviral, and anti-inflammatory agents.[4] However, the facile synthesis of complex, highly functionalized indole scaffolds remains a significant challenge in drug discovery. This guide delves into the strategic application of a particularly valuable building block: methyl 3-iodo-1-tosylindole . We will explore the rationale behind its design, its synthesis, and its pivotal role in the construction of medicinally relevant molecules, supported by detailed protocols and mechanistic insights.

The strategic placement of three key functional groups—the N-tosyl protecting group, the C3-iodo leaving group, and the C2-methyl ester—transforms the indole scaffold into a versatile platform for molecular elaboration. This guide will illuminate how this specific combination of functionalities provides medicinal chemists with a powerful tool for navigating the complexities of modern drug design.

The Trifecta of Functionality: A Strategic Analysis

The efficacy of methyl 3-iodo-1-tosylindole as a synthetic intermediate stems from the synergistic interplay of its three primary functional groups. Understanding the role of each is critical to appreciating its utility.

-

The N-Tosyl Group: More Than Just a Protecting Group

The p-toluenesulfonyl (tosyl) group is a widely employed protecting group for the indole nitrogen.[5] Its primary function is to prevent unwanted side reactions at the N-H position. However, its influence extends far beyond simple protection:

-

Activation and Regiocontrol: The electron-withdrawing nature of the tosyl group acidifies the C2-proton, facilitating regioselective deprotonation and functionalization at this position. It also plays a crucial role in directing C-H functionalization reactions.

-

Stabilization: The tosyl group can stabilize reaction intermediates, often leading to cleaner reactions and higher yields.

-

Solubility: The presence of the tosyl group can enhance the solubility of the indole scaffold in organic solvents, simplifying reaction setup and purification.

-

Leaving Group Potential: In certain contexts, the tosyl group itself can act as a leaving group, enabling further diversification of the indole core.[5]

-

-

The C3-Iodo Group: A Gateway to Cross-Coupling Chemistry

The iodine atom at the C3 position is the workhorse of this reagent, serving as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. This functionality allows for the introduction of a wide array of substituents at a traditionally reactive position of the indole ring with high precision. The C-I bond is sufficiently reactive to participate in common cross-coupling reactions such as:

-

The C2-Methyl Ester: A Modulator of Reactivity and a Handle for Further Functionalization

The methyl ester at the C2 position is not merely a passive substituent. It serves several important functions:

-

Electronic Modulation: As an electron-withdrawing group, the ester modulates the electronic properties of the indole ring, influencing the reactivity of the C3-iodo group in cross-coupling reactions.

-

Synthetic Handle: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other derivatizations, providing a route to further structural diversity.[1][3] This is particularly relevant in the synthesis of HIV-1 integrase inhibitors where a chelating carboxylic acid is often a key pharmacophoric feature.[2][3]

-

Blocking Group: The ester at C2 prevents potential side reactions at this position, ensuring that functionalization occurs selectively at the C3-iodo position.

-

The logical relationship between these functional groups is illustrated in the following diagram:

Caption: Interplay of functional groups in methyl 3-iodo-1-tosylindole.

Synthesis of Methyl 3-Iodo-1-Tosylindole: A Step-by-Step Protocol

The synthesis of methyl 3-iodo-1-tosylindole can be achieved in a straightforward, three-step sequence starting from commercially available methyl 1H-indole-2-carboxylate.

Synthetic Workflow Diagram

Caption: Synthetic workflow for methyl 3-iodo-1-tosylindole.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 1-Tosyl-1H-indole-2-carboxylate

-

Rationale: This step introduces the tosyl protecting group onto the indole nitrogen. The use of a base like sodium hydride is crucial for deprotonating the N-H, forming the corresponding anion which then acts as a nucleophile towards tosyl chloride.

-

Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., argon), add a solution of methyl 1H-indole-2-carboxylate (1.0 equivalent) in anhydrous DMF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford methyl 1-tosyl-1H-indole-2-carboxylate.

-

Step 2: Synthesis of Methyl 3-Iodo-1-Tosyl-1H-indole-2-carboxylate

-

Rationale: This step introduces the iodine atom at the C3 position. N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent. The reaction proceeds via electrophilic aromatic substitution on the electron-rich indole ring.

-

Protocol:

-

Dissolve methyl 1-tosyl-1H-indole-2-carboxylate (1.0 equivalent) in anhydrous acetonitrile in a flask protected from light.

-

Add N-iodosuccinimide (1.2 equivalents) to the solution in one portion.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography on silica gel to yield methyl 3-iodo-1-tosyl-1H-indole-2-carboxylate.[10]

-

Applications in Medicinal Chemistry: Case Studies

Methyl 3-iodo-1-tosylindole is a versatile precursor for the synthesis of various bioactive molecules. Its utility is particularly evident in the development of kinase inhibitors and HIV-1 integrase inhibitors.

Case Study 1: Synthesis of Pim-1 Kinase Inhibitors

Pim kinases are a family of serine/threonine kinases that are attractive targets for cancer therapy.[11][12][13] Several potent Pim-1 inhibitors feature a 3,5-disubstituted indole scaffold.[14] Methyl 3-iodo-1-tosylindole provides an excellent starting point for the synthesis of such compounds via Suzuki-Miyaura coupling.

Synthetic Strategy:

Caption: General synthetic route to Pim-1 kinase inhibitors.

Representative Suzuki-Miyaura Coupling Protocol:

-

Rationale: This protocol describes the palladium-catalyzed cross-coupling of the C3-iodoindole with an arylboronic acid to form a C-C bond. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be optimized for specific substrates.[6]

| Component | Role | Example |

| Palladium Catalyst | Facilitates the catalytic cycle | Pd(PPh₃)₄, PdCl₂(dppf) |

| Ligand | Stabilizes the palladium center | PPh₃, dppf |

| Base | Activates the boronic acid | K₂CO₃, Cs₂CO₃ |

| Solvent | Solubilizes reactants | Dioxane/water, Toluene |

-

Protocol:

-

To a degassed mixture of methyl 3-iodo-1-tosylindole (1.0 equivalent), the desired arylboronic acid (1.5 equivalents), and a base such as potassium carbonate (2.0 equivalents) in a suitable solvent system (e.g., dioxane/water 4:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).

-

Heat the reaction mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Case Study 2: Synthesis of HIV-1 Integrase Inhibitor Scaffolds

HIV-1 integrase is a key enzyme in the viral replication cycle, and its inhibition is a clinically validated strategy for the treatment of HIV/AIDS.[15][16] Many potent integrase inhibitors feature an indole-2-carboxylic acid moiety, which is believed to chelate essential metal ions in the enzyme's active site.[1][2][3] Methyl 3-iodo-1-tosylindole is a valuable precursor for the synthesis of these molecules, particularly through Sonogashira coupling followed by further transformations.

Synthetic Strategy:

Caption: General synthetic route to HIV-1 integrase inhibitors.

Representative Sonogashira Coupling Protocol:

-

Rationale: This protocol facilitates the formation of a C-C bond between the C3-iodoindole and a terminal alkyne. The reaction is typically co-catalyzed by palladium and copper salts.[17]

| Component | Role | Example |

| Palladium Catalyst | Oxidative addition to the C-I bond | Pd(PPh₃)₂Cl₂ |

| Copper Co-catalyst | Formation of copper acetylide | CuI |

| Base | Deprotonation of the terminal alkyne | Et₃N, DIPA |

| Solvent | Solubilizes reactants | THF, DMF |

-

Protocol:

-

To a solution of methyl 3-iodo-1-tosylindole (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in a suitable solvent (e.g., anhydrous THF) under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equivalents) and the copper co-catalyst (e.g., CuI, 0.05 equivalents).

-

Add a base such as triethylamine (2.0 equivalents) and stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).

-

Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Conclusion: A Versatile Tool for Drug Discovery

Methyl 3-iodo-1-tosylindole has emerged as a powerful and versatile building block in medicinal chemistry. The strategic combination of a protecting/activating N-tosyl group, a reactive C3-iodo handle, and a modifiable C2-methyl ester provides a robust platform for the synthesis of complex and diverse indole derivatives. As demonstrated in the case studies of Pim-1 kinase and HIV-1 integrase inhibitors, this reagent facilitates the efficient construction of medicinally relevant scaffolds through reliable and well-established cross-coupling methodologies. For researchers, scientists, and drug development professionals, a thorough understanding of the properties and applications of methyl 3-iodo-1-tosylindole is essential for the rapid and efficient exploration of novel chemical space in the ongoing quest for new therapeutics.

References

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry. [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). Molecules. [Link]

-

The design, synthesis, and biological evaluation of PIM kinase inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. (2023). Molecules. [Link]

-

Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. (n.d.). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Heck reaction. (n.d.). Wikipedia. [Link]

-

7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. (2018). Angewandte Chemie International Edition. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry. [Link]

-

Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Structural insights for rational design of new PIM-1 kinase inhibitors based on 3,5-disubstituted indole derivatives: An integrative computational approach. (2020). Computational Biology and Medical. [Link]

-

PIM kinase inhibitors: Structural and pharmacological perspectives. (2019). European Journal of Medicinal Chemistry. [Link]

-

A new synthetic approach to the 3,4-dihydro-1H-[1][11]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. (2021). Beilstein Journal of Organic Chemistry. [Link]

-

Suzuki cross-coupling reaction. (2020). YouTube. [Link]

-

Heck Reaction - Organic Chemistry Lessons. (2021). YouTube. [Link]

-

A combined experimental and computational study reveals a crossover between conventional cross-coupling and carbene insertion pathways in a Pd catalyzed C(sp2)–H functionalization of indoles. (2021). Chemical Science. [Link]

-

Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. (2017). ACS Catalysis. [Link]

-

Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. (2021). Molecules. [Link]

-

Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2017). Beilstein Journal of Organic Chemistry. [Link]

-

Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate. (2012). ResearchGate. [Link]

-

Sonogashira Coupling. (n.d.). Chemistry LibreTexts. [Link]

-

The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. (2013). Molecules. [Link]

-

Heck Reaction. (n.d.). Chemistry LibreTexts. [Link]

-

Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. (n.d.). Organic Chemistry Portal. [Link]

-

3,5-Bis(aminopyrimidinyl)indole Derivatives: Synthesis and Evaluation of Pim Kinase Inhibitory Activities. (2014). Journal of Medicinal Chemistry. [Link]

-

Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. (2016). Tetrahedron. [Link]

-

One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (2022). ACS Omega. [Link]

-

Suzuki-Miyaura coupling of aryl tosylates catalyzed by an array of indolyl phosphine-palladium catalysts. (2008). The Journal of Organic Chemistry. [Link]

-

1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses. [Link]

-

Recent advances in the oxidative activation of the C2–C3 π bond of indoles and its applications. (2020). Organic & Biomolecular Chemistry. [Link]

-

A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. (2009). Organic Letters. [Link]

-

Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules. [Link]

-

Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles. (2010). Organic Letters. [Link]

-

Iodine-mediated regioselective C2-amination of indoles and a concise total synthesis of (±)-folicanthine. (2013). Chemical Communications. [Link]

-

Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. (2024). Molbank. [Link]

-

One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (2022). ACS Omega. [Link]

Sources

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. Heck Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. The design, synthesis, and biological evaluation of PIM kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural insights for rational design of new PIM-1 kinase inhibitors based on 3,5-disubstituted indole derivatives: An integrative computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety [mdpi.com]

- 16. 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]

role of 3-iodo group in functionalized indole synthesis

The Strategic Role of the 3-Iodo Group in Functionalized Indole Synthesis

Executive Summary

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in over 3,000 isolated natural products and blockbuster drugs like Sumatriptan and Indomethacin. While the C3 position of indole is naturally nucleophilic, accessing complex 3-substituted derivatives often requires a polarity inversion (umpolung) or a robust leaving group. The 3-iodo group serves as this critical synthetic pivot. Unlike its chloro- or bromo-analogues, the C3-iodine atom offers a unique balance of stability and high reactivity toward oxidative addition, making it the superior handle for transition-metal-catalyzed cross-couplings and metal-halogen exchange reactions. This guide details the synthesis, reactivity, and strategic application of 3-iodoindole.

The Synthetic Advantage of the 3-Iodo Handle

In the hierarchy of haloindoles, 3-iodoindole is distinct due to the weakness of the C–I bond (~57 kcal/mol) compared to C–Br (~68 kcal/mol) or C–Cl (~81 kcal/mol). This thermodynamic feature dictates its role in synthesis:

-

Rapid Oxidative Addition: Palladium(0) inserts into the C–I bond under milder conditions (often room temperature) than required for bromides, preserving sensitive functional groups.

-

Facile Metal-Halogen Exchange: Treatment with organolithiums generates the 3-lithioindole species (a nucleophile) almost instantaneously at low temperatures, allowing for electrophilic trapping.

-

Orthogonal Reactivity: A 3-iodo group can often be reacted selectively in the presence of a C5-bromide or C2-chloride, enabling sequential multi-functionalization.

Synthesis of 3-Iodoindole Precursors

Researchers typically access 3-iodoindoles via two primary pathways: direct electrophilic iodination of the parent indole or de novo ring construction.

Method A: Direct Electrophilic Iodination (The Standard)

The high electron density at C3 allows for direct iodination using mild electrophilic iodine sources.

-

Reagents: Iodine (

) with base (KOH/NaOH) or N-Iodosuccinimide (NIS). -

Mechanism: Formation of a

-complex followed by a -

Selection Criteria:

/KOH is cost-effective for simple substrates. NIS is preferred for acid-sensitive substrates.

Method B: Cyclization of 2-Alkynylanilines

For sterically crowded or highly functionalized indoles, constructing the ring with the iodine installed is superior.

-

Mechanism: Palladium/Copper-catalyzed Sonogashira coupling of o-iodoaniline with a terminal alkyne, followed by electrophilic cyclization using

.[1]

Table 1: Comparison of Synthetic Methods

| Method | Reagents | Scope | Key Advantage |

| Direct Iodination | Unsubstituted/Simple Indoles | Atom economical, scalable, room temp. | |

| NIS Iodination | NIS, Acetone or DMF | Acid-sensitive Indoles | Mild, neutral conditions, no strong base. |

| Iodocyclization | Complex/Polysubstituted Indoles | Builds ring and installs Iodine simultaneously. |

Reactivity Profile & Divergent Synthesis

The utility of 3-iodoindole lies in its ability to diverge into three distinct mechanistic pathways: Palladium-Catalyzed Coupling , Metal-Halogen Exchange , and Heck Alkenylation .

Pathway 1: Palladium-Catalyzed Cross-Coupling (The Workhorse)

The C3-I bond is an excellent electrophile for Pd(0).

-

Suzuki-Miyaura: Coupling with aryl/vinyl boronic acids. Critical Note: Unprotected N-H 3-iodoindoles can poison Pd catalysts; N-protection (Boc, Tosyl, Methyl) is recommended to improve yields.

-

Sonogashira: Coupling with terminal alkynes to form 3-alkynylindoles.

-

Negishi: Coupling with organozinc reagents, useful for installing alkyl chains.

Pathway 2: Metal-Halogen Exchange (Lithiation)

Treating N-protected 3-iodoindole with

-

Strategic Use: This converts the C3 position from an electrophile (in Pd coupling) to a nucleophile.

-

Trapping: Reacts with aldehydes, ketones, or alkyl halides to form C3-carbinols or alkylated indoles.

Pathway 3: Heck Reaction

Direct olefination at C3 using acrylates or styrenes. This reaction often proceeds without N-protection, unlike Suzuki coupling.

Visualizing the Workflow

The following diagram illustrates the central role of 3-iodoindole as a divergent intermediate.

Figure 1: Divergent synthesis map starting from 3-iodoindole. Blue paths indicate Pd-catalysis; Red paths indicate Lithium exchange.

Experimental Protocols

Protocol A: Scalable Synthesis of 3-Iodoindole

Adapted from standard methodologies (e.g., Bocchi et al., Synthesis).

Objective: Synthesis of 3-iodoindole from indole on a 10 mmol scale. Safety: Iodine is corrosive and stains. Work in a fume hood.

-

Dissolution: In a 100 mL round-bottom flask, dissolve Indole (1.17 g, 10 mmol) in DMF (20 mL).

-

Base Addition: Add KOH pellets (1.4 g, ~25 mmol) to the solution. Stir until partially dissolved.

-

Iodination: Add Iodine (

) (2.54 g, 10 mmol) portion-wise over 10 minutes. Observation: The solution will darken. -

Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (20% EtOAc/Hexane). The 3-iodo product is typically less polar than indole.

-

Quench: Pour the mixture into ice-water (100 mL) containing 0.5% sodium thiosulfate (to reduce unreacted iodine).

-

Isolation: A precipitate often forms. Filter the solid.[2] If oil forms, extract with Diethyl Ether (3 x 30 mL).

-

Purification: Recrystallize from dilute ethanol or purify via flash column chromatography (Silica, Hexane/EtOAc 9:1).

-

Note: 3-Iodoindole is light sensitive. Store in amber vials at -20°C.

-

Protocol B: Suzuki-Miyaura Coupling of N-Boc-3-Iodoindole

Standard conditions for C–C bond formation.

-

Setup: Charge a Schlenk tube with N-Boc-3-iodoindole (1.0 equiv), Arylboronic acid (1.5 equiv),

(5 mol%), and -

Solvent: Add degassed DME/Water (4:1 ratio).

-

Reaction: Heat to 80°C under Argon for 4–6 hours.

-

Workup: Cool, dilute with EtOAc, wash with brine, dry over

, and concentrate.

Troubleshooting & Optimization

-

Instability: 3-Iodoindole can decompose (turn purple/black) upon prolonged exposure to light or heat. Always dry the product quickly and store it cold.

-

N-Protection: For metal-halogen exchange (Lithiation), the N-H proton must be protected (e.g., N-Boc, N-Tosyl, N-SEM) to prevent deprotonation of the nitrogen, which would quench the lithiating agent.

-

Regioselectivity: If starting with a 3-iodoindole, Pd-catalyzed coupling will occur exclusively at C3. If the substrate also contains a C5-Br, the C3-I reacts first due to the weaker bond strength, allowing for sequential functionalization.

References

-

Synthesis of 3-Iodoindoles via Electrophilic Cyclization Larock, R. C., et al. "Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization." [1]

-

Direct Iodination Protocols Bocchi, V., & Palla, G. "Synthesis of 3-Iodoindoles."

-

Metal-Halogen Exchange and Reactivity Gribble, G. W. "Indole Ring Synthesis: From Natural Products to Drug Discovery."

-

Palladium-Catalyzed Cross-Coupling of Haloindoles Bellina, F., & Rossi, R. "Synthesis and Biological Activity of Vicinal Diaryl-Substituted 1H-Indoles."

Sources

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Stability of the N-Tosyl Protecting Group in 3-Iodoindoles

The N-tosyl group (p-toluenesulfonyl) is a robust and widely used protecting group for the indole nitrogen due to its strong electron-withdrawing nature, which imparts significant stability to the N-S bond.[1] This stability, however, also presents challenges for its removal, often necessitating harsh reaction conditions.[1][2] This guide provides a comprehensive analysis of the stability of the N-tosyl group in the context of 3-iodoindoles, a critical scaffold in medicinal chemistry. We will delve into the factors influencing its stability, common deprotection strategies, and potential pitfalls, offering field-proven insights to guide your synthetic endeavors.

The Dichotomy of Stability and Reactivity

The N-tosyl group's primary function is to protect the indole nitrogen from participating in unwanted side reactions. It is generally stable under a variety of conditions, including moderately acidic and basic environments, as well as many oxidative and reductive conditions.[3] However, the presence of the iodine atom at the C3 position of the indole ring introduces unique electronic and steric considerations that can influence the stability of the N-tosyl group.

3-Iodoindoles are valuable synthetic intermediates, readily participating in various palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Heck reactions.[4][5] The successful execution of these transformations often hinges on the stability of the N-tosyl protecting group under the reaction conditions.

Factors Influencing the Stability of N-Tosyl-3-Iodoindoles

Several factors can impact the stability of the N-S bond in N-tosyl-3-iodoindoles:

-

Reaction Conditions: While generally stable, the N-tosyl group can be cleaved under strongly acidic (e.g., HBr in acetic acid) or strongly basic (e.g., KOH in refluxing alcohol) conditions.[1][3] Reductive cleavage using agents like sodium in liquid ammonia or samarium(II) iodide is also a common deprotection method.[1][3]

-

Substituents on the Indole Ring: The electronic nature of other substituents on the indole ring can influence the stability of the N-tosyl group. Electron-withdrawing groups can facilitate nucleophilic attack on the sulfur atom, making the tosyl group more labile.[6] Conversely, electron-donating groups can enhance its stability.[6]

-

Steric Hindrance: Steric hindrance around the indole nitrogen can make the N-S bond less accessible to reagents, thereby increasing the difficulty of deprotection.[1]

Deprotection Strategies for N-Tosylindoles

The removal of the N-tosyl group, or detosylation, is a critical step in many synthetic routes. The choice of method depends on the overall molecular structure and the presence of other sensitive functional groups.

Comparative Data of Deprotection Methods

| Deprotection Method | Reagents and Conditions | Typical Yield (%) | Key Considerations |

| Strong Base | KOH or NaOH in refluxing alcohol (e.g., EtOH) | Variable | Harsh conditions may lead to decomposition of sensitive substrates.[1] |

| Milder Base | Cesium carbonate (Cs₂CO₃) in THF/MeOH | Good to Excellent | A milder and often more effective alternative to strong bases.[6] The choice of alcohol is crucial to avoid side reactions like N-methylation.[1] |

| Nucleophilic Cleavage | Dilithium salt of thioglycolic acid in DMF | Very Efficient | Mild conditions, often at ambient temperature.[1] |

| Reductive Cleavage | Red-Al, Na/NH₃, SmI₂ | Effective | Limited functional group compatibility.[1][3] |

| Low-Valent Titanium | TiCl₃ and lithium in THF | Modest to Excellent | Mild conditions at ambient temperature with good functional group tolerance.[7] |

Experimental Workflow for Assessing N-Tosyl Group Stability

The following workflow can be used to systematically evaluate the stability of an N-tosyl-3-iodoindole under various reaction conditions.

Caption: A workflow for evaluating the stability of the N-tosyl group.

Key Mechanistic Insights

The deprotection of the N-tosyl group from an indole nitrogen typically proceeds through a nucleophilic attack on the electrophilic sulfur atom of the sulfonyl group. In the case of basic hydrolysis, a hydroxide ion acts as the nucleophile. With reductive cleavage methods, a single electron transfer to the sulfonyl group initiates the fragmentation of the N-S bond.

The electron-withdrawing nature of the tosyl group makes the indole ring more susceptible to nucleophilic attack, which can be a competing reaction pathway under certain conditions.

Troubleshooting Common Issues

Problem: Unwanted detosylation during a reaction. Possible Cause: The reaction conditions are too harsh for the N-tosyl group. Solution:

-

Milder Reagents: Explore alternative, milder reagents for the desired transformation.

-

Orthogonal Protecting Groups: Consider using a different protecting group that is stable under the problematic conditions but can be removed under a different set of non-interfering conditions.[3]

Problem: Incomplete deprotection. Possible Cause:

-

Steric Hindrance: The substrate may be sterically hindered, making the N-S bond less accessible.

-

Insufficient Reagent: The amount of deprotection reagent may be insufficient. Solution:

-

Increase Reagent Stoichiometry: Use a larger excess of the deprotection reagent.

-

Elevate Temperature: Carefully increase the reaction temperature, monitoring for potential decomposition.

-

Change Deprotection Method: Switch to a more potent deprotection method.

Problem: Formation of N-alkylated side products during deprotection with Cs₂CO₃ in methanol. Possible Cause: Methanol can act as a methylating agent under these conditions.[1] Solution:

-

Change Solvent: Replace methanol with ethanol or isopropanol.[1]

-

Alternative Method: Employ a different deprotection method, such as one using a thiolate nucleophile.[1]

Detailed Experimental Protocol: Deprotection of N-Tosyl-3-Iodoindole using Cesium Carbonate

This protocol describes a mild and effective method for the removal of the N-tosyl group from a 3-iodoindole derivative.

Materials:

-

N-Tosyl-3-iodoindole (1.0 equiv)

-

Cesium Carbonate (Cs₂CO₃) (3.0 equiv)[6]

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH), anhydrous

-

Water (deionized)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-tosyl-3-iodoindole in a 2:1 mixture of THF and MeOH in a round-bottom flask equipped with a magnetic stirrer.[6]

-

Add cesium carbonate to the solution.[6]

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

If the reaction is sluggish, the mixture can be heated to reflux.[6]

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvents.

-

To the residue, add water and extract the product with ethyl acetate (3 x volume of water).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography if necessary.

Conclusion

The N-tosyl group is a valuable tool in the synthesis of complex molecules containing the 3-iodoindole scaffold. A thorough understanding of its stability and reactivity is paramount for successful synthetic planning and execution. By carefully selecting reaction conditions and deprotection strategies, researchers can effectively utilize this protecting group to achieve their synthetic goals. This guide provides a foundation of knowledge and practical protocols to navigate the intricacies of working with N-tosyl-3-iodoindoles, empowering researchers to overcome synthetic challenges and advance their drug discovery and development efforts.

References

- BenchChem. (2025).

-

Larock, R. C., & Yum, E. K. (1996). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 61(12), 3240-3248. [Link]

-

Larock, R. C., & Yum, E. K. (1996). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 61(12), 3240-3248. [Link]

- BenchChem. (2025). Cleavage of the Tosyl Group from (1-Tosylpiperidin-2-yl)

-

Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578. [Link]

- BenchChem. (2025). N-Detosylation in Organic Synthesis - Technical Support Center.

-

Prashad, M., Liu, Y., Repic, O., & Blacklock, T. J. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(4), 583-586. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]

An In-depth Technical Guide to the Solubility of Methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate, a key intermediate in contemporary drug discovery.[1][2] Recognizing the pivotal role of solubility in reaction kinetics, purification, and formulation, this document offers a multi-faceted approach, combining theoretical principles with predictive analysis and detailed experimental protocols. It is designed to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research endeavors.

Introduction: The Significance of Solubility in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] this compound is a highly functionalized indole derivative, making it a versatile building block for the synthesis of complex molecular architectures. The successful application of this intermediate is intrinsically linked to its solubility profile. Poor solubility can lead to challenges in reaction setup, purification, and ultimately, bioavailability of the final active pharmaceutical ingredient.

This guide will delve into the factors governing the solubility of this specific indole derivative, providing a framework for solvent selection and a robust methodology for quantitative solubility determination.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure of this compound is paramount to predicting its solubility.

Molecular Structure:

Caption: Molecular structure of this compound.

Key Structural Features Influencing Solubility:

-

Indole Core: The bicyclic aromatic indole ring is largely nonpolar and hydrophobic.

-

Tosyl Group: The p-toluenesulfonyl (tosyl) group attached to the indole nitrogen is a large, bulky, and relatively nonpolar moiety. However, the sulfonyl group itself introduces some polarity.

-

Iodo Group: The iodine atom at the 3-position is large and contributes to the overall molecular weight, which can decrease solubility. It is also a weakly polarizable group.

-

Methyl Carboxylate Group: The ester functional group at the 5-position introduces polarity and potential for hydrogen bond acceptance.

Overall, the molecule possesses a predominantly nonpolar character due to the large aromatic and alkyl moieties. However, the presence of the sulfonyl and carboxylate groups provides some polar character.

Theoretical Framework: Principles of Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility.[3] This concept is rooted in the nature of intermolecular forces between solute and solvent molecules.

Caption: Intermolecular forces governing the dissolution process.

For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

Solvent Polarity: Organic solvents can be broadly classified based on their polarity:

-

Nonpolar Solvents: (e.g., Hexane, Toluene) Primarily exhibit London dispersion forces.

-

Polar Aprotic Solvents: (e.g., Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide) Possess dipole-dipole interactions but lack O-H or N-H bonds for hydrogen bonding.

-

Polar Protic Solvents: (e.g., Methanol, Ethanol, Water) Capable of both dipole-dipole interactions and hydrogen bonding.

Predictive Solubility Analysis

Based on the structural analysis and the principles of solubility, a qualitative prediction of the solubility of this compound in various organic solvents can be made.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane, Toluene | Low | The polar sulfonyl and carboxylate groups will have unfavorable interactions with nonpolar solvents. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform | Moderate to High | The dipole moments of these solvents can interact favorably with the polar functionalities of the solute. |

| Ethyl Acetate (EtOAc) | Moderate to High | The ester group in ethyl acetate can interact with the polar groups of the solute. Chromatographic data for similar compounds often use ethyl acetate as a component of the eluent.[4] | |

| Acetone | Moderate | Similar to ethyl acetate, the ketone functionality can engage in dipole-dipole interactions. | |

| Acetonitrile (ACN) | Moderate | The nitrile group is highly polar and may solubilize the compound. | |

| Dimethylformamide (DMF) | High | A highly polar aprotic solvent with a strong ability to solvate a wide range of organic molecules. | |

| Dimethyl Sulfoxide (DMSO) | High | Similar to DMF, DMSO is a very strong polar aprotic solvent. | |

| Polar Protic | Methanol, Ethanol | Low to Moderate | While these solvents are polar, the large nonpolar regions of the solute may limit solubility. The potential for hydrogen bonding with the solvent is limited to the oxygen atoms of the sulfonyl and carboxylate groups acting as acceptors. |

| Water | Very Low / Insoluble | The predominantly hydrophobic nature of the molecule will lead to very poor solubility in water.[5][6] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The isothermal saturation method is a reliable technique for this purpose.

Caption: Workflow for the isothermal saturation method.

5.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars or orbital shaker

-

Constant temperature bath or incubator

-

Calibrated micropipettes

-

Centrifuge (optional)

-

Rotary evaporator or nitrogen evaporation system

-

High-performance liquid chromatography (HPLC) system (for alternative quantification)

5.2. Step-by-Step Procedure

-

Preparation: Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature bath on a magnetic stirrer or in an orbital shaker. Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure the solution is saturated.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finer particles, centrifugation can be used to achieve clear separation.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette. Ensure no solid particles are transferred.

-

Quantification (Gravimetric Method): a. Transfer the aliquot to a pre-weighed vial. b. Evaporate the solvent completely under reduced pressure or a gentle stream of nitrogen. c. Once the solvent is removed, re-weigh the vial containing the dried solute. d. The difference in weight corresponds to the mass of the dissolved solute.

-

Quantification (HPLC Method - for higher accuracy): a. Prepare a series of standard solutions of the compound of known concentrations. b. Generate a calibration curve by injecting the standards into an HPLC system and plotting peak area against concentration. c. Dilute the sampled aliquot with a suitable solvent and inject it into the HPLC. d. Determine the concentration of the diluted aliquot from the calibration curve and calculate the original concentration in the saturated solution.

-

Calculation: Calculate the solubility using the following formula for the gravimetric method:

Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of aliquot (mL))

5.3. Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Dichloromethane | 25 | ||

| Ethyl Acetate | 25 | ||

| Acetone | 25 | ||

| Acetonitrile | 25 | ||

| Dimethylformamide | 25 | ||

| Dimethyl Sulfoxide | 25 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Toluene | 25 | ||

| Hexane | 25 |

Conclusion

The solubility of this compound is a critical parameter for its effective use in synthetic organic chemistry and drug development. This guide has provided a theoretical framework, predictive analysis, and a detailed experimental protocol for its determination. Based on its molecular structure, the compound is predicted to have the highest solubility in polar aprotic solvents such as DMF, DMSO, and dichloromethane. Experimental verification using the outlined isothermal saturation method is crucial for obtaining precise quantitative data. The information and methodologies presented herein will empower researchers to make informed decisions regarding solvent selection, leading to improved experimental outcomes and more efficient drug discovery workflows.

References

- Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry.

-

Solubility of Organic Compounds. LibreTexts Chemistry. [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

-

Development and Application of Indolines in Pharmaceuticals. PMC. [Link]

-

Solubility of Indole (C8H7N). Solubility of Things. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. [Link]

Sources

Methodological & Application

Application Note & Protocol: High-Efficiency Suzuki-Miyaura Coupling of Methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate for Drug Discovery Scaffolds

This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the synthesis of 5-aryl/heteroaryl-3-iodo-1-tosyl-1H-indoles, utilizing methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate as a key building block. This protocol is specifically designed for researchers and scientists in the field of medicinal chemistry and drug development, offering a robust and reproducible method for generating diverse molecular scaffolds.

The indole nucleus is a privileged scaffold in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals. The ability to functionalize the indole core at specific positions is crucial for modulating biological activity. The Suzuki-Miyaura coupling stands out as a powerful and versatile C-C bond-forming reaction, prized for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives. This application note details a validated protocol for the coupling of a functionalized indole, highlighting the critical parameters and mechanistic considerations for achieving high yields and purity.

Reaction Overview and Key Principles

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, particularly with electronically complex substrates like the one . The electron-withdrawing nature of the tosyl protecting group at the N-1 position and the carboxylate group at the C-5 position can influence the reactivity of the C-3 iodo- leaving group. The protocol described herein has been optimized to account for these electronic factors, ensuring efficient and clean conversion.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with a generic arylboronic acid. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst.

2.1. Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier (Example) | Notes |

| This compound | 309949-43-7 | 469.28 | Sigma-Aldrich | Starting material. Ensure dryness. |

| Arylboronic Acid | Varies | Varies | Combi-Blocks | Use 1.2-1.5 equivalents. |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | Strem Chemicals | Catalyst. Handle in a glovebox or under inert atmosphere. |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Fisher Scientific | Base. Finely ground and dried prior to use. |

| 1,4-Dioxane | 123-91-1 | 88.11 | Acros Organics | Anhydrous solvent. |

| Water | 7732-18-5 | 18.02 | - | Degassed deionized water. |

2.2. Step-by-Step Procedure

-

Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 469.3 mg).

-

Reagent Addition: Add the arylboronic acid (1.2 mmol, 1.2 equiv) and potassium carbonate (2.0 mmol, 276.4 mg, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Stir the mixture to form a suspension.

-

Catalyst Addition: Under a positive flow of nitrogen, add Pd(PPh₃)₄ (0.03 mmol, 34.7 mg, 3 mol%).

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL), then dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture, and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mechanistic Considerations and Rationale for Component Selection

Understanding the role of each component is key to troubleshooting and adapting the protocol for different substrates.

-

Palladium Catalyst (Pd(PPh₃)₄): This Pd(0) complex is a widely used and highly effective catalyst for Suzuki-Miyaura couplings. The reaction is initiated by the oxidative addition of the aryl iodide to the Pd(0) center, forming a Pd(II) species. The choice of a 3 mol% loading is a balance between reaction efficiency and cost.

-

Ligand (Triphenylphosphine): In Pd(PPh₃)₄, the triphenylphosphine ligands stabilize the palladium center and modulate its reactivity. The dissociation of one or more phosphine ligands is necessary to generate a coordinatively unsaturated species that can undergo oxidative addition.

-

Base (Potassium Carbonate): The base plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species (-B(OH)₃⁻), which then transfers its organic group to the palladium center. K₂CO₃ is a moderately strong base that is effective and generally does not promote side reactions with the ester functionality.

-

Solvent System (Dioxane/Water): The mixture of an organic solvent and water is common for Suzuki-Miyaura reactions. Dioxane solubilizes the organic reactants, while water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. The ratio of organic solvent to water can be adjusted to optimize solubility and reaction rate.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | Inactive catalyst (oxidation of Pd(0)). | Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere. Use a fresh bottle of catalyst or a glovebox for handling. |

| Insufficiently active base. | Use a freshly opened bottle of base, or dry it in an oven before use. Consider using a stronger base like Cs₂CO₃ if needed, but monitor for ester hydrolysis. | |

| Poor quality boronic acid. | Use fresh boronic acid. Some boronic acids can dehydrate to form unreactive boroxines; using a slight excess can help. | |

| Formation of Side Products | Homocoupling of the boronic acid (R²-R²). | This can occur if the reductive elimination is slow. Ensure proper stoichiometry and consider a different ligand that may accelerate this step. Slower addition of the boronic acid can also help. |

| Protodeboronation of the boronic acid. | Minimize reaction time and ensure the base is not excessively strong. | |

| Hydrolysis of the methyl ester. | Avoid excessively harsh basic conditions or prolonged reaction times at high temperatures. If hydrolysis is a significant issue, a milder base like K₃PO₄ could be tested. | |

| Difficulty in Purification | Co-elution of product with triphenylphosphine oxide (TPPO). | TPPO is a common byproduct from the catalyst. It can sometimes be removed by precipitation from a nonpolar solvent like hexanes or by using specific chromatography techniques. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

-

Valente, C., et al. (2009). Suzuki–Miyaura Cross-Coupling of 3-Iodoindoles with Boronic Acids. European Journal of Organic Chemistry, 2009(30), 5186-5190. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

-

Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

-

Matos, K., & Söderquist, J. A. (1998). Alkylboranes in Suzuki-Miyaura coupling: Stereochemical and mechanistic studies. The Journal of Organic Chemistry, 63(3), 461–470. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

synthesis of 3-arylindoles from methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate

An Application Guide for the Synthesis of 3-Arylindoles from Methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate

Introduction: The Significance of the 3-Arylindole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmacologically active compounds.[1] Among its many derivatives, the 3-arylindole motif is of particular interest to researchers in drug development. Molecules incorporating this scaffold have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[2] The C-3 position of the indole ring is a critical site for functionalization, allowing for the strategic introduction of various aryl and heteroaryl groups to modulate biological activity and explore structure-activity relationships (SAR).

This guide provides a comprehensive protocol for the synthesis of 3-arylindoles, starting from the versatile building block, this compound. The central transformation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and highly efficient method for forming carbon-carbon bonds.[3] We will detail the preparation of the key starting material, the specifics of the cross-coupling reaction, and the final deprotection step to yield the target compounds. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented synthetic route.

Part 1: Preparation of the Key Intermediate: this compound

The synthesis begins with the commercially available methyl indole-5-carboxylate. The preparation of the key 3-iodo-1-tosyl intermediate involves a two-step sequence: N-protection followed by regioselective iodination.

Step 1.1: N-Tosylation of Methyl Indole-5-carboxylate

The acidic N-H proton of the indole must be protected to prevent side reactions in subsequent steps. The p-toluenesulfonyl (tosyl) group is an excellent choice for this, as it is a robust, electron-withdrawing group that enhances the stability of the indole ring and can facilitate subsequent C-3 functionalization.[4]

Protocol:

-

To a solution of methyl indole-5-carboxylate (1.0 equiv.) in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0 °C.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equiv.) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).